molecular formula C14H18N2O3 B13972646 tert-butyl 1-(aminomethyl)-2-oxo-3H-indole-3-carboxylate

tert-butyl 1-(aminomethyl)-2-oxo-3H-indole-3-carboxylate

Cat. No.: B13972646
M. Wt: 262.30 g/mol
InChI Key: FPMBJKPWHKPNOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-aminomethyl-1,3-dihydro-indol-2-one typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the indole ring system through various synthetic routes . One common method involves the reaction of an appropriate indole precursor with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours .

Industrial Production Methods

Industrial production methods for 3-Boc-aminomethyl-1,3-dihydro-indol-2-one are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of larger reaction vessels, more efficient mixing and heating systems, and continuous monitoring of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Boc-aminomethyl-1,3-dihydro-indol-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides . The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl 1-(aminomethyl)-2-oxo-3H-indole-3-carboxylate

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)11-9-6-4-5-7-10(9)16(8-15)12(11)17/h4-7,11H,8,15H2,1-3H3

InChI Key

FPMBJKPWHKPNOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1C2=CC=CC=C2N(C1=O)CN

Origin of Product

United States

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